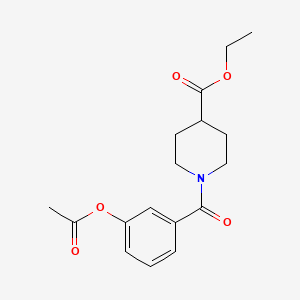![molecular formula C22H28N2O3 B5477703 methyl (2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenoxy)acetate](/img/structure/B5477703.png)
methyl (2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperazine ring, a phenyl ring, and an acetate group . Piperazine rings are common in pharmaceuticals and are known for their biological activity. The phenyl ring could contribute to the compound’s physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring, the phenyl ring, and the acetate group. For example, reactions might occur at the benzylic position, which is the carbon atom adjacent to the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl ring might increase its hydrophobicity, while the acetate group might make it more polar .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-18-7-3-4-8-19(18)15-23-11-13-24(14-12-23)16-20-9-5-6-10-21(20)27-17-22(25)26-2/h3-10H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAYEMIALUMHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B5477622.png)
![1-methyl-2-(5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-furyl)-1H-benzimidazole](/img/structure/B5477623.png)

![4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B5477626.png)
![methyl 2-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5477643.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide](/img/structure/B5477644.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5477649.png)
![3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5477656.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5477662.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5477669.png)
![2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5477673.png)
![N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5477677.png)
![3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methoxy-N-methylbenzamide](/img/structure/B5477688.png)
![5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(4-PHENOXYPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5477693.png)
